Bienvenue dans la boutique en ligne BenchChem!

Lanopepden Mesylate

ABSSSI Phase IIa Clinical Efficacy

Lanopepden mesylate (GSK1322322) is a first-in-class peptide deformylase inhibitor with a novel mechanism that circumvents resistance to beta-lactams, macrolides, and quinolones. Validated in a double-blind Phase IIa trial against linezolid, it offers potent, broad-spectrum Gram-positive coverage (MRSA MIC90 4 μg/ml, MDRSP MIC90 1 μg/ml). Its high oral bioavailability (56–97%) and linear PK enable IV-to-oral switch strategies, making it an ideal candidate for ABSSSI and pneumonia research programs.

Molecular Formula C23H38FN7O7S
Molecular Weight 575.7 g/mol
CAS No. 1441390-17-5
Cat. No. B608456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanopepden Mesylate
CAS1441390-17-5
SynonymsLanopepden mesylate;  GSK1322322 mesylate salt;  GSK 1322322 mesylate salt GSK-1322322 mesylate salt; 
Molecular FormulaC23H38FN7O7S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O
InChIInChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1
InChIKeyUNGNACZMQRGYNV-URBRKQAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanopepden Mesylate (GSK1322322) CAS 1441390-17-5: A Novel Peptide Deformylase Inhibitor for Antibacterial Research and Development


Lanopepden mesylate (also known as GSK1322322) is a first-in-class, small-molecule inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for prokaryotic protein maturation [1]. It is a new molecular entity developed by GlaxoSmithKline for the intravenous and oral treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia [2]. Unlike many conventional antibiotics, lanopepden targets a novel, highly conserved bacterial pathway, demonstrating potent in vitro bactericidal activity against key Gram-positive pathogens, including multidrug-resistant strains [3].

Why Lanopepden Mesylate (GSK1322322) Cannot Be Substituted with Other PDF Inhibitors or Antibiotics


Substitution of lanopepden mesylate with other peptide deformylase (PDF) inhibitors or standard-of-care antibiotics is scientifically unsound due to its unique combination of validated human safety, differentiated pharmacokinetic profile, and potent activity against a broad panel of resistant pathogens. While other PDF inhibitors like LBM415 have been explored, they have not progressed as far in clinical development or have demonstrated distinct safety signals [1]. In a direct clinical comparison, lanopepden's efficacy and safety profile were established in a randomized, double-blind Phase IIa trial against linezolid, providing a specific, quantified benchmark for performance in ABSSSI [2]. Furthermore, its high oral bioavailability and linear pharmacokinetics are key differentiators from intravenous-only alternatives and some oral agents with variable absorption, making it a versatile candidate for both hospital and outpatient settings [3]. These specific, data-backed attributes preclude simple interchangeability with other compounds in the same or related therapeutic classes.

Quantitative Evidence Guide for Lanopepden Mesylate: Differentiated Performance Data for Procurement and Research Selection


Clinical Efficacy in ABSSSI: A Head-to-Head Comparison with Linezolid

In a multicenter, randomized, double-blind Phase IIa study (NCT01209078), the efficacy of lanopepden mesylate (GSK1322322) 1,500 mg twice daily was directly compared to that of linezolid 600 mg twice daily in patients with acute bacterial skin and skin structure infections (ABSSSI) [1]. The study quantified a key secondary endpoint: the proportion of patients achieving a ≥20% decrease in lesion area from baseline. The data show that while linezolid demonstrated a higher response rate at the 48-hour timepoint, the difference narrowed at 72 hours, and clinical success rates were comparable in the per-protocol population, establishing lanopepden's activity in a real-world clinical setting against a standard-of-care comparator.

ABSSSI Phase IIa Clinical Efficacy Lesion Area Reduction

Potent In Vitro Activity Against Multidrug-Resistant Pathogens Compared to Other Antibiotics

A global surveillance study tested lanopepden (GSK1322322) against a large panel of clinical isolates (n=2,370 H. influenzae, 947 S. pneumoniae, 617 S. pyogenes, 940 S. aureus) and reported MIC90 values [1]. Critically, its activity was unaffected by common resistance mechanisms to other antibiotic classes. The MIC90 for penicillin-, levofloxacin-, and macrolide-resistant S. pneumoniae was 1 μg/ml, identical to that for susceptible strains. Similarly, the MIC90 for methicillin-resistant S. aureus (MRSA) was 4 μg/ml, the same as for methicillin-susceptible strains. This contrasts with many beta-lactams and macrolides, which show significantly elevated MICs against resistant phenotypes.

Antimicrobial Susceptibility MIC90 MRSA MDRSP β-lactamase

High Oral Bioavailability and Favorable Pharmacokinetic Profile

The pharmacokinetic profile of lanopepden mesylate has been extensively characterized in Phase I studies [REFS-1, REFS-2]. After oral administration, the compound is rapidly absorbed with a median Tmax of 0.5 hours and demonstrates high bioavailability, ranging from 56-69% for tablet formulations up to 97% for an oral solution. It exhibits low plasma clearance (23.6 L/h) and a terminal elimination half-life of approximately 4 hours, supporting twice-daily dosing. This profile is superior to that of many intravenous-only antibiotics and compares favorably to other oral agents like linezolid, which has near-complete oral bioavailability but a longer Tmax (1-2 hours) and is associated with significant monoamine oxidase inhibition.

Pharmacokinetics Oral Bioavailability Clearance Half-Life

Intracellular Activity Against Resistant S. aureus Including Vancomycin- and Linezolid-Resistant Strains

A study investigating the intracellular activity of lanopepden (GSK1322322) demonstrated its ability to reduce the burden of S. aureus within human THP-1 monocytes and murine J774 macrophages [1]. The compound exhibited a uniform activity against the intracellular forms of all S. aureus strains tested, including those with resistance to vancomycin, daptomycin, and linezolid. The maximum relative efficacy (Emax) was a 0.5 to 1 log10 CFU decrease within 24 hours, and the static concentration (Cs) was close to its broth MIC. This indicates that lanopepden can penetrate and act within eukaryotic cells, a crucial attribute for targeting persistent and recurrent infections where bacteria evade extracellular antibiotics.

Intracellular Activity S. aureus Vancomycin-Resistant Linezolid-Resistant Macrophage

Strategic Application Scenarios for Lanopepden Mesylate in Antibacterial Research and Development


Investigational New Drug (IND) Development for Multidrug-Resistant Gram-Positive Infections

Given its novel mechanism of action and robust in vitro activity against MRSA and MDRSP (MIC90 of 4 μg/ml and 1 μg/ml, respectively) as detailed in the surveillance study [3], lanopepden mesylate is a prime candidate for inclusion in development programs targeting drug-resistant Gram-positive pathogens. Its ability to retain full potency irrespective of resistance to beta-lactams, macrolides, and quinolones makes it a valuable asset for creating new combination therapies or standalone treatments for complicated infections.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The well-characterized, linear pharmacokinetic profile of lanopepden mesylate—including high oral bioavailability (56-97%), rapid absorption (Tmax 0.5h), and low clearance (23.6 L/h) [3]—makes it an ideal tool compound for PK/PD modeling. Researchers can leverage these data to predict exposure-response relationships in various infection models, optimize dosing regimens for clinical trials, and explore the feasibility of oral-only or IV-to-oral switch therapies.

Investigating Intracellular Bacterial Reservoirs and Persistent Infections

As demonstrated in studies with human THP-1 monocytes and J774 macrophages, lanopepden mesylate exhibits significant intracellular activity against S. aureus, including strains resistant to vancomycin and linezolid [3]. This property is highly relevant for research into persistent or recurrent infections where intracellular survival is a key mechanism of treatment failure. It can be used as a positive control or investigational agent in assays designed to discover new compounds capable of eradicating intracellular bacterial niches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanopepden Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.